AC-Pro-ome
CAS No.: 27460-51-1
Cat. No.: VC21538873
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 27460-51-1 |
---|---|
Molecular Formula | C8H13NO3 |
Molecular Weight | 171.19 g/mol |
IUPAC Name | methyl (2S)-1-acetylpyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1 |
Standard InChI Key | WCIXKWOJEMZXMK-ZETCQYMHSA-N |
Isomeric SMILES | CC(=O)N1CCC[C@H]1C(=O)OC |
SMILES | CC(=O)N1CCCC1C(=O)OC |
Canonical SMILES | CC(=O)N1CCCC1C(=O)OC |
Chemical Identity and Nomenclature
AC-Pro-ome is formally identified as N-Acetyl-L-proline methyl ester or (S)-Methyl 1-acetylpyrrolidine-2-carboxylate according to IUPAC conventions. The compound features an acetyl group attached to the nitrogen of L-proline and a methyl ester at the carboxylic acid terminus. This molecular entity is registered with CAS number 27460-51-1 and has been documented in chemical databases since at least 2006 . Several synonyms exist for this compound, including:
-
AC-PRO-OME
-
N-Acetyl-L-proline methyl ester
-
(S)-Methyl 1-acetylpyrrolidine-2-carboxylate
-
L-Proline, 1-acetyl-, methyl ester
The systematic nature of these names reflects various chemical naming conventions while describing the same molecular structure.
Structural Characteristics and Properties
Molecular Structure
AC-Pro-ome contains a five-membered pyrrolidine ring characteristic of proline, with an acetyl group attached to the nitrogen and a methyl ester moiety at the carboxyl terminus. The compound maintains the S-configuration (L-form) at the alpha carbon, which is crucial for its biological relevance and conformational properties. The structure creates a tertiary amide linkage that significantly influences the compound's conformational behavior .
Physical and Chemical Properties
The physical and chemical properties of AC-Pro-ome are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO₃ |
Molecular Weight | 171.19 g/mol |
CAS Registry Number | 27460-51-1 |
Creation Date (PubChem) | 2006-10-26 |
Last Modified | 2025-02-22 |
IUPAC Name | N-acetyl-L-proline methyl ester |
IUPAC Condensed | Ac-Pro-OMe |
The compound contains three oxygen atoms as part of two carbonyl groups (one from the acetyl moiety and another from the methyl ester) and one ester linkage. These functional groups significantly influence the compound's reactivity, solubility, and conformational behavior .
Conformational Analysis
Cis-Trans Isomerization
One of the most significant aspects of AC-Pro-ome's chemistry is its ability to adopt both cis and trans conformations around the amide bond. Unlike peptide bonds involving other amino acids, which strongly favor the trans conformation, proline derivatives can readily interconvert between cis and trans forms with substantial populations of both isomers present in solution .
Research indicates that for AC-Pro-ome, the trans conformer is thermodynamically more stable (Ktrans/cis > 1). This preference is attributed to stereoelectronic effects, with the magnitude determined by the donor and acceptor abilities of the adjacent carbonyl groups . This conformational behavior is distinct from Boc-protected proline derivatives such as N-Boc-Pro-OMe, which prefer the cis conformation (Ktrans/cis < 1) .
Influence of Ionic Environment
Applications in Research
Model Compound for Peptide Studies
AC-Pro-ome serves as an important model compound for studying the behavior of proline residues in peptides and proteins. Its well-defined conformational properties make it valuable for understanding protein folding mechanisms, particularly those involving proline-rich sequences .
The compound's ability to adopt distinct cis and trans conformations makes it an excellent subject for investigating how structural changes affect molecular recognition and binding. This is particularly relevant for research on protein domains specialized in recognizing proline-rich motifs (PRMs) .
Structural Templates for Peptidomimetics
Comparative Analysis with Related Compounds
Compound | Ktrans/cis | Preferred Conformation |
---|---|---|
N-Ac-Pro-OMe (AC-Pro-ome) | > 1 | Trans |
N-Boc-Pro-OMe | < 1 | Cis |
N-Boc-Pro-NHMe | < 1 | Cis |
This conformational divergence arises primarily from differences in the electronic properties of the N-acyl groups. The carbonyl groups of carbamates (as in Boc-protected derivatives) are less nucleophilic compared to amides, rendering them poorer donor groups and consequently inverting the conformational preference .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume